(5R)-5-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone]
Vue d'ensemble
Description
(5R)-5-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone is a chemical compound that has been the subject of extensive research due to its potential applications in the field of medicine. This compound belongs to the class of oxazolidinones and has been found to exhibit a range of biological activities.
Applications De Recherche Scientifique
Antibacterial Activity and Mechanisms
The oxazolidinone class, including compounds related to (5R)-5-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone, has been extensively studied for its unique antibacterial properties. These compounds are known for their ability to inhibit protein synthesis by interfering with the formation of the bacterial ribosome complex. This mechanism of action provides a potent activity against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin- and cephalosporin-resistant Streptococcus pneumoniae (Diekema & Jones, 2000). Recent efforts in the field have aimed at developing new oxazolidinone derivatives with improved antibacterial profiles to overcome resistance issues and broaden the spectrum of activity (Poce et al., 2008).
Resistance and Clinical Challenges
Despite the effectiveness of oxazolidinones, the emergence of resistance, particularly among linezolid-resistant Staphylococcus strains, has been documented. The prevalence of linezolid resistance remains low, but the presence of resistant strains poses significant challenges for clinical management. Resistance mechanisms include mutations to the 23S rRNA and the presence of cfr ribosomal methyltransferase, highlighting the need for ongoing surveillance and development of novel oxazolidinones to combat resistant infections (Gu et al., 2013).
New Generations and Potency Enhancements
Research into oxazolidinone-containing hybrids has shown promise in developing new agents with activity against methicillin-resistant Staphylococcus aureus (MRSA). By combining oxazolidinone with other antibacterial pharmacophores, researchers aim to develop compounds that can interact with multiple bacterial targets or mitigate the known side effects associated with current therapies. This approach may lead to novel anti-MRSA agents with enhanced efficacy and safety profiles (Jiang, Liu, & Gao, 2020).
Clinical Applications and Future Directions
Tedizolid phosphate (TR-701), a new oxazolidinone prodrug, exemplifies the advancements in this class, offering enhanced potency against Gram-positive pathogens, including linezolid-resistant strains. Its clinical applications, particularly in skin and soft tissue infections, and the potential for broader indications underscore the importance of oxazolidinones in addressing the challenge of resistant bacterial infections. The ongoing development of oxazolidinones, including (5R)-5-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone and its derivatives, continues to be a critical area of research in the fight against bacterial resistance (Kanafani & Corey, 2012).
Propriétés
IUPAC Name |
(4S)-4-(chloromethyl)-3-[(1R)-1-phenylethyl]-1,3-oxazolidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-9(10-5-3-2-4-6-10)14-11(7-13)8-16-12(14)15/h2-6,9,11H,7-8H2,1H3/t9-,11-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJVMESMFKYWJT-MWLCHTKSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(COC2=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2[C@@H](COC2=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352525 | |
Record name | ST031679 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-4-(chloromethyl)-3-[(1R)-1-phenylethyl]-1,3-oxazolidin-2-one | |
CAS RN |
444814-24-8 | |
Record name | ST031679 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.